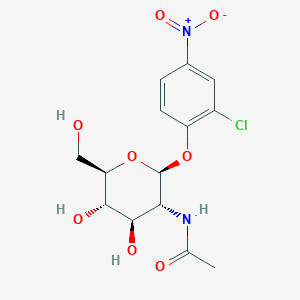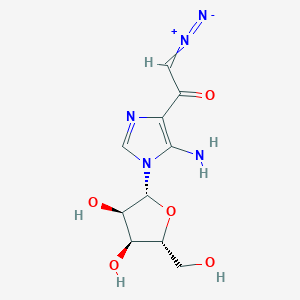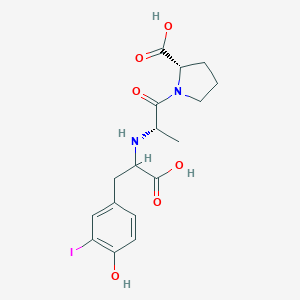
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride, also known as AEPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of carbazole derivatives and has been shown to possess a number of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is complex and involves the modulation of multiple neurotransmitter systems in the brain. As a selective antagonist of the serotonin 5-HT7 receptor, 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is thought to exert its effects by blocking the binding of serotonin to this receptor. This, in turn, leads to changes in the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
Biochemical and Physiological Effects
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been shown to have a number of interesting biochemical and physiological effects. In animal studies, it has been shown to enhance cognitive function, reduce anxiety-like behavior, and improve motor coordination. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
实验室实验的优点和局限性
One of the main advantages of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to study the specific effects of this receptor on various physiological and pathological processes. However, one limitation of using 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride is its relatively low potency compared to other serotonin receptor antagonists.
未来方向
There are several future directions for research on 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride. One area of interest is its potential use as a therapeutic agent for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. Another area of interest is its potential as a tool for studying the role of the serotonin 5-HT7 receptor in various physiological and pathological processes. Finally, further research is needed to optimize the synthesis method of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride and to develop more potent analogs of this compound.
合成方法
The synthesis of 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride involves the reaction of 9H-carbazole-2-carboxylic acid with 3-(4-ethoxyphenyl)propylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with hydrochloric acid to obtain 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride hydrochloride. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the serotonin 5-HT7 receptor, which is involved in a number of physiological and pathological processes in the brain. 2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine.
属性
CAS 编号 |
101418-04-6 |
|---|---|
产品名称 |
2-Acetyl-9-(3-(4-ethoxypiperidino)propyl)carbazole hydrochloride |
分子式 |
C24H31ClN2O2 |
分子量 |
415 g/mol |
IUPAC 名称 |
1-[9-[3-(4-ethoxypiperidin-1-ium-1-yl)propyl]carbazol-2-yl]ethanone;chloride |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-3-28-20-11-15-25(16-12-20)13-6-14-26-23-8-5-4-7-21(23)22-10-9-19(18(2)27)17-24(22)26;/h4-5,7-10,17,20H,3,6,11-16H2,1-2H3;1H |
InChI 键 |
LRUZXEMZDIUOMD-UHFFFAOYSA-N |
SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
规范 SMILES |
CCOC1CC[NH+](CC1)CCCN2C3=CC=CC=C3C4=C2C=C(C=C4)C(=O)C.[Cl-] |
同义词 |
1-[9-[3-(4-ethoxy-3,4,5,6-tetrahydro-2H-pyridin-1-yl)propyl]carbazol-2 -yl]ethanone chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl (2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoate](/img/structure/B216704.png)



![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)
![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)
![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)






